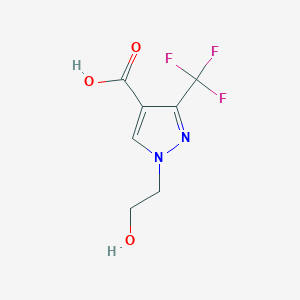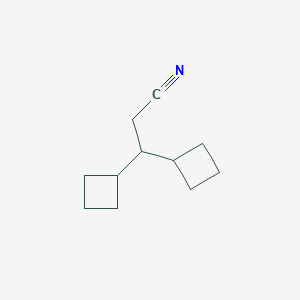
3,3-Dicyclobutylpropanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dicyclobutylpropanenitrile: is an organic compound with the molecular formula C₁₁H₁₇N It is characterized by the presence of two cyclobutyl groups attached to a propanenitrile backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dicyclobutylpropanenitrile typically involves the reaction of cyclobutylmethyl bromide with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the nitrile group.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 3,3-Dicyclobutylpropanenitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents such as sodium hydroxide (NaOH) or other nucleophiles can be used.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3,3-Dicyclobutylpropanenitrile is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structural features may impart desirable properties to the final products.
Wirkmechanismus
The mechanism of action of 3,3-Dicyclobutylpropanenitrile is primarily related to its chemical reactivity. The nitrile group can participate in various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved would depend on the specific reactions and applications being studied.
Vergleich Mit ähnlichen Verbindungen
3,3-Dicyclopropylpropanenitrile: Similar structure but with cyclopropyl groups instead of cyclobutyl groups.
3,3-Dicyclopentylpropanenitrile: Similar structure but with cyclopentyl groups instead of cyclobutyl groups.
3,3-Dicyclohexylpropanenitrile: Similar structure but with cyclohexyl groups instead of cyclobutyl groups.
Uniqueness: 3,3-Dicyclobutylpropanenitrile is unique due to the presence of cyclobutyl groups, which impart distinct steric and electronic properties compared to other similar compounds
Eigenschaften
Molekularformel |
C11H17N |
|---|---|
Molekulargewicht |
163.26 g/mol |
IUPAC-Name |
3,3-di(cyclobutyl)propanenitrile |
InChI |
InChI=1S/C11H17N/c12-8-7-11(9-3-1-4-9)10-5-2-6-10/h9-11H,1-7H2 |
InChI-Schlüssel |
MDMGAJYQKXROBA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)C(CC#N)C2CCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


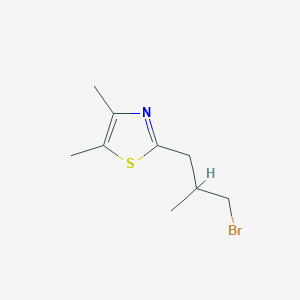
![(2S,4R)-2-(Bromomethyl)-4-[3-(trifluoromethyl)phenyl]oxolane](/img/structure/B13208566.png)
amine](/img/structure/B13208567.png)
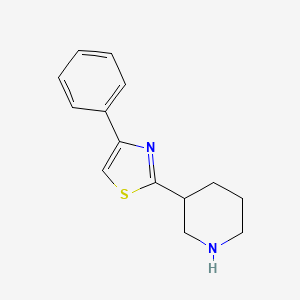
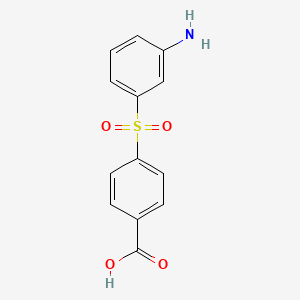
![Benzyl 3-(aminomethyl)-2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13208585.png)
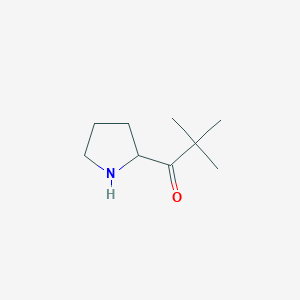


![Sodium [5-(trifluoromethyl)pyrimidin-2-yl]sulfanide](/img/structure/B13208607.png)

![2-{[1-(3-Bromophenyl)ethyl]amino}acetamide](/img/structure/B13208632.png)

